Cas no 1361665-61-3 (3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)

3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
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- 3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid
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- インチ: 1S/C13H8Cl3NO3/c1-20-10-5-17-4-8(11(10)13(18)19)7-2-6(14)3-9(15)12(7)16/h2-5H,1H3,(H,18,19)
- InChIKey: MJSYFNAZUOPLLH-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CC=1C1C=NC=C(C=1C(=O)O)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 358
- トポロジー分子極性表面積: 59.4
- XLogP3: 3.9
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A025020457-500mg |
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid |
1361665-61-3 | 97% | 500mg |
$931.00 | 2022-04-03 | |
Alichem | A025020457-1g |
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid |
1361665-61-3 | 97% | 1g |
$1,663.20 | 2022-04-03 | |
Alichem | A025020457-250mg |
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid |
1361665-61-3 | 97% | 250mg |
$673.20 | 2022-04-03 |
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acidに関する追加情報
Introduction to 3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic Acid (CAS No. 1361665-61-3) and Its Emerging Applications in Chemical Biology
3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid, identified by its unique Chemical Abstracts Service (CAS) number 1361665-61-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of heterocyclic carboxylic acids, characterized by its isonicotinic acid core structure, which is a well-known scaffold in medicinal chemistry. The presence of a methoxy group at the 3-position and a 2,3,5-trichlorophenyl substituent at the 5-position imparts distinct electronic and steric properties, making it a promising candidate for various biochemical investigations.
The structural features of 3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid contribute to its potential utility in multiple domains, including enzyme inhibition studies, drug discovery, and material science. The trichlorophenyl moiety enhances lipophilicity and binding affinity, while the isonicotinic acid backbone is frequently employed in the design of bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. Recent advancements in computational chemistry have facilitated the rational design of derivatives based on this scaffold, enabling more targeted investigations.
In the realm of drug development, 3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid has been explored as a precursor for synthesizing novel therapeutic agents. Its structural motif resembles key pharmacophores found in existing drugs, suggesting potential applications in treating neurological disorders, infectious diseases, and metabolic conditions. For instance, modifications at the chloro-substituted phenyl ring have been shown to modulate receptor binding affinity and metabolic stability, critical factors in drug design. Studies have indicated that such derivatives may exhibit inhibitory effects on enzymes involved in inflammatory pathways or signal transduction cascades.
Recent experimental studies have highlighted the compound's role in biochemical pathways relevant to human health. Researchers have investigated its interactions with metalloproteinases and cytochrome P450 enzymes, which are pivotal in drug metabolism and detoxification processes. The methoxy group at the 3-position appears to influence electronic distribution across the molecule, affecting both reactivity and solubility characteristics. This has implications for formulating drug candidates that require precise solubility profiles for optimal pharmacokinetic behavior.
The synthesis of 3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic methodologies have been employed to introduce functional groups with high regioselectivity, ensuring minimal side products. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been particularly useful in constructing the complex aromatic system present in this molecule. These synthetic approaches not only enhance yield but also improve scalability for industrial applications.
The chemical properties of this compound make it an attractive candidate for material science applications as well. Its ability to form stable complexes with metal ions has been explored in catalysis and sensor development. The trichlorophenyl moiety acts as a ligand anchor for transition metals like copper and palladium, facilitating redox reactions or chiral transformations. Such applications are particularly relevant in green chemistry initiatives where efficient catalytic systems are sought to minimize environmental impact.
In conclusion,3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid (CAS No. 1361665-61-3) represents a structurally intriguing compound with broad potential applications across chemical biology and pharmaceutical sciences. Its unique combination of functional groups—namely the methoxy and trichlorophenyl substituents—provides a versatile platform for further derivatization and investigation. As research continues to uncover new biochemical targets and synthetic methodologies,this compound is poised to play a significant role in advancing therapeutic strategies and material innovations.
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